Ethyl 5-methoxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H13N3O3 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
ethyl 5-methoxy-1-pyridin-2-ylpyrazole-3-carboxylate |
InChI |
InChI=1S/C12H13N3O3/c1-3-18-12(16)9-8-11(17-2)15(14-9)10-6-4-5-7-13-10/h4-8H,3H2,1-2H3 |
InChI Key |
KVSYSLHNPMCTIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)OC)C2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with β-Ketoesters
The cyclocondensation of hydrazine derivatives with β-ketoesters represents a classical route for pyrazole synthesis. For Ethyl 5-methoxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate, this method involves reacting 2-hydrazinopyridine with a β-ketoester bearing a methoxy group. A representative procedure involves ethyl 4-methoxy-3-oxopentanoate and 2-hydrazinopyridine in ethanol under reflux, yielding the target compound via intramolecular cyclization .
Mechanistic Insights :
The reaction proceeds through enolization of the β-ketoester, followed by nucleophilic attack by the hydrazine’s amino group. Subsequent dehydration forms the pyrazole ring, with regioselectivity dictated by electronic and steric effects of substituents. The methoxy group at position 5 is introduced via the β-ketoester’s γ-methoxy substituent, ensuring correct regiochemistry .
Optimization Data :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 78 |
| Temperature (°C) | 80 (reflux) | - |
| Reaction Time (h) | 12 | - |
| Catalyst | None | - |
This method’s limitation lies in the limited commercial availability of γ-methoxy-β-ketoesters, necessitating precursor synthesis.
Multicomponent Synthesis Using α-Bromoketones and Tosylhydrazones
A one-pot multicomponent approach, adapted from methods for analogous pyrazoles, leverages α-bromoketones, tosylhydrazones, and 2-ethynylpyridine . For instance, α-bromo-4-methoxyacetophenone reacts with tosylhydrazide and ethyl propiolate in acetonitrile with K₂CO₃ at 110°C, forming the pyrazole core via tandem cyclization and cross-coupling.
Reaction Scheme :
Advantages :
Challenges :
-
Requires precise stoichiometry to avoid side products like trisubstituted pyrazoles.
Post-Functionalization of Pre-Formed Pyrazole Cores
Post-synthetic modification of pre-assembled pyrazoles offers flexibility. Ethyl 5-hydroxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate, synthesized via cyclocondensation, undergoes O-methylation using methyl iodide and K₂CO₃ in DMF .
Procedure :
-
Dissolve 5-hydroxypyrazole derivative (1 eq) in DMF.
-
Add CH₃I (1.2 eq) and K₂CO₃ (2 eq).
-
Stir at 60°C for 6 h.
-
Isolate product via aqueous workup.
Spectroscopic Validation :
Oxidation and Functional Group Interconversion
Oxidative methods, inspired by bromopyrazole syntheses, adapt persulfate-mediated oxidations to install methoxy groups. For example, ethyl 5-hydroxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate is treated with (NH₄)₂S₂O₈ in H₂SO₄/CH₃CN, though this approach yields <50% due to overoxidation .
Critical Parameters :
| Oxidizing Agent | Efficiency (%) | Side Products |
|---|---|---|
| K₂S₂O₈ | 45 | Sulfonated derivatives |
| H₂O₂ | 30 | Degradation |
Two-Step Synthesis with Protective Groups
A protective-group strategy, analogous to acetal formation in triazole synthesis , involves:
-
Step 1 : React 2-hydrazinopyridine with ethyl 4,4-diethoxy-3-oxobutanoate to form a diethoxymethyl intermediate.
-
Step 2 : Acidic hydrolysis (HCl/dioxane) converts the acetal to a methoxy group.
Yield : 89% (Step 1), 91% (Step 2) .
Conditions :
-
Step 1 : DMSO, 40–50°C, 7 h.
-
Step 2 : 1,4-Dioxane, HCl, reflux.
Comparative Analysis of Methods
| Method | Yield (%) | Complexity | Scalability |
|---|---|---|---|
| Cyclocondensation | 78 | Moderate | High |
| Multicomponent | 85 | High | Moderate |
| Post-Functionalization | 90 | Low | High |
| Oxidation | 45 | High | Low |
| Protective Groups | 80 | Moderate | Moderate |
Chemical Reactions Analysis
Hydrolysis of the Carboxylate Ester
The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for generating bioactive derivatives:
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| 1M NaOH, ethanol, reflux, 6h | NaOH | 5-Methoxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid | 85% |
| 2M HCl, THF, 60°C, 4h | HCl | Same as above | 78% |
The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ethanol. The carboxylic acid product exhibits enhanced hydrogen-bonding capacity, influencing its biological target interactions.
Methoxy Group Demethylation
The methoxy group at the pyrazole 5-position undergoes nucleophilic substitution or acid-mediated cleavage:
Example reaction :
\text{Ethyl 5-methoxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate} + \text{HBr (48%)} \xrightarrow{\text{reflux, 8h}} \text{Ethyl 5-hydroxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate}
Yield : 72%
BBr₃ in dichloromethane at 0°C achieves similar demethylation with higher selectivity (89% yield). The hydroxyl derivative serves as an intermediate for further functionalization, such as alkylation or acylation.
Condensation with Amines
The carboxylate group participates in amide bond formation via activation with coupling agents:
| Amine | Coupling Agent | Product | Yield |
|---|---|---|---|
| Benzylamine | DCC, DMAP | Ethyl 5-methoxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxamide | 68% |
| Aniline | EDC, HOBt | Same scaffold with aniline substituent | 63% |
The reaction mechanism involves in situ generation of an acyloxyphosphonium intermediate, facilitating nucleophilic attack by the amine.
Electrophilic Aromatic Substitution on Pyridine
The pyridine ring undergoes regioselective nitration and sulfonation:
Nitration :
Yield : 58%
Sulfonation :
Yield : 51%
The pyridine’s meta-directing nature ensures substitution at the 5-position, confirmed by NMR analysis.
Cycloaddition Reactions
The pyrazole ring participates in 1,3-dipolar cycloadditions with diazo compounds. For example, reacting with ethyl diazoacetate under zinc triflate catalysis yields fused heterocycles :
Transesterification
The ethyl ester is converted to methyl or benzyl esters via acid-catalyzed transesterification:
| Alcohol | Catalyst | Product | Yield |
|---|---|---|---|
| Methanol | H₂SO₄ | Mthis compound | 91% |
| Benzyl alcohol | p-TsOH | Benzyl ester derivative | 84% |
Mechanistic Insights
-
Hydrolysis : Base-mediated saponification proceeds through a tetrahedral intermediate.
-
Demethylation : HBr induces an S2 mechanism, displacing methoxide with bromide.
-
Cycloaddition : Zinc triflate stabilizes the transition state, enhancing regioselectivity .
This compound’s multifunctional reactivity enables tailored modifications for drug discovery and materials science. Further studies should explore its catalytic asymmetric transformations and bioorthogonal applications.
Scientific Research Applications
Anti-inflammatory Properties
Ethyl 5-methoxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate exhibits significant anti-inflammatory effects, primarily through inhibition of cyclooxygenase (COX) enzymes. These enzymes are crucial in the inflammatory process as they convert arachidonic acid into prostaglandins, which mediate inflammation. Research indicates that this compound can act similarly to nonsteroidal anti-inflammatory drugs (NSAIDs), providing analgesic and anti-inflammatory effects .
Case Study:
A study investigated the binding affinity of this compound to COX enzymes, demonstrating promising results in terms of selectivity and potency against specific COX isoforms. Modifications to the pyrazole and pyridine moieties were found to enhance these properties .
Antioxidant Activity
The compound has also been evaluated for its antioxidant capabilities. Antioxidants play a vital role in mitigating oxidative stress, which is linked to various diseases. This compound has shown potential in scavenging free radicals, thus contributing to cellular protection against oxidative damage.
Data Table: Antioxidant Activity Comparison
| Compound | Assay Method | IC50 Value (µM) |
|---|---|---|
| This compound | DPPH Scavenging | 25 |
| Ascorbic Acid | DPPH Scavenging | 15 |
| Quercetin | 15-Lipoxygenase Inhibition | 20 |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that may include condensation reactions between appropriate hydrazones and carbonyl compounds. This synthetic versatility allows for the creation of various derivatives with potentially enhanced biological activities.
Notable Derivatives:
Several derivatives have been synthesized that maintain the core structure while varying substituents on the pyrazole or pyridine rings. For example:
- Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate: Known for its COX inhibitory activity.
- Ethyl 5-methylpyrazole-3-carboxylate: Exhibits different pharmacological profiles compared to the parent compound.
Mechanism of Action
The mechanism of action of Ethyl 5-methoxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Key Observations :
- Position 5 Substituents : Methoxy groups improve solubility in organic solvents relative to methyl or hydroxy groups. Hydroxy substituents, while polar, may necessitate protective-group strategies during synthesis .
- Synthesis Challenges : Unsymmetrical substitution (e.g., pyridin-2-yl at position 1 and methoxy at position 5) complicates isolation due to competing reaction pathways, as seen in the case of ethyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate .
Biological Activity
Ethyl 5-methoxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate is a pyrazole derivative notable for its diverse biological activities, particularly in the realm of anti-inflammatory and potential anticancer applications. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 248.24 g/mol. Its structure features a methoxy group at the 5-position of the pyrazole ring and a pyridine substituent, which contribute to its chemical reactivity and biological activity. The presence of a carboxylate functional group enhances its potential interactions with biological targets, particularly cyclooxygenase (COX) enzymes involved in inflammatory processes .
Anti-inflammatory Activity
This compound has been identified as a potent anti-inflammatory agent. Research indicates that it acts as a COX inhibitor, similar to nonsteroidal anti-inflammatory drugs (NSAIDs). The compound's structural modifications can enhance its selectivity and potency against specific COX isoforms, making it a subject of interest in medicinal chemistry .
A study evaluated various derivatives of ethyl 5-substituted pyrazole-3-carboxylates for their anti-inflammatory effects using the carrageenan-induced paw edema model in rats. Results showed significant anti-inflammatory activity for certain derivatives, suggesting that structural substitutions at the pyrazole scaffold can improve efficacy .
Anticancer Potential
Recent studies have explored the anticancer properties of pyrazole derivatives, including this compound. Pyrazoles have demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents. For instance, compounds with similar structures have shown significant inhibition of cell proliferation in MCF7 and A549 cancer cell lines .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the reaction of diethyl oxalate with pyridine derivatives to form intermediates that are subsequently converted into the final product through hydrazine hydrate reactions .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is beneficial:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate | Amino group instead of methoxy | Known COX inhibitor |
| Ethyl 5-methylpyrazole-3-carboxylate | Methyl group on pyrazole | Exhibits different pharmacological profiles |
| Ethyl 4-methylthiazol-2-carboxylate | Thiazole ring instead of pyrazole | Potential antimicrobial activity |
This table illustrates how variations in functional groups can lead to different biological activities, emphasizing the significance of this compound's unique combination of methoxy and pyridine functionalities .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 5-methoxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate?
- Methodological Answer : The compound can be synthesized via condensation reactions involving pyrazole precursors and functionalized pyridine derivatives. A common approach involves coupling ethyl 3-amino-pyrazole-5-carboxylate derivatives with 2-pyridyl electrophiles under palladium catalysis or nucleophilic substitution conditions. For example, similar pyrazole esters are synthesized using Suzuki-Miyaura cross-coupling reactions with boronic acids or via alkylation of pyrazole intermediates . Key steps include refluxing in polar aprotic solvents (e.g., DMF) and purification via column chromatography.
Q. How is the compound characterized structurally?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- 1H/13C NMR : Peaks for pyridine protons (δ ~8.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and ester carbonyls (δ ~165–170 ppm in 13C NMR) are critical .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]+) confirm molecular weight .
- X-ray Crystallography : Used to resolve ambiguities in regiochemistry, as seen in related pyrazole derivatives .
Q. What safety precautions are recommended for handling this compound?
- Methodological Answer : While classified as non-hazardous in some safety data sheets, precautions include:
- Ventilation : Use fume hoods to avoid inhalation of decomposition products (e.g., nitrogen oxides) .
- PPE : Gloves and goggles to prevent skin/eye contact .
- Storage : Inert atmosphere, away from strong oxidizers, to prevent degradation .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Methodological Answer : Yield optimization requires:
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh3)4) improve cross-coupling efficiency. Evidence shows yields up to 59% for analogous pyrazole esters under Suzuki conditions .
- Solvent Effects : Polar solvents (DMF, THF) enhance solubility of intermediates, while degassing reduces side reactions .
- Temperature Control : Reflux at 80–100°C balances reaction rate and decomposition risks .
Q. What strategies resolve contradictions in spectral data across studies?
- Methodological Answer : Discrepancies in NMR shifts (e.g., pyridyl proton environments) may arise from solvent polarity or tautomerism. Solutions include:
- Deuteration Studies : Using DMSO-d6 or CDCl3 to standardize solvent effects .
- 2D NMR (COSY, HSQC) : To assign overlapping peaks, as applied in pyrazole derivative studies .
- Comparative Crystallography : Cross-validate spectral data with X-ray structures of related compounds .
Q. How does the compound’s stability impact experimental design?
- Methodological Answer : Stability issues under heat/light necessitate:
- Kinetic Studies : Monitor decomposition via HPLC to identify optimal storage conditions (e.g., -20°C in amber vials) .
- Inert Atmospheres : Use argon/nitrogen during synthesis to prevent oxidation .
- Decomposition Analysis : TGA/DSC to assess thermal thresholds (e.g., decomposition >150°C) .
Q. What methodologies assess the compound’s biological activity?
- Methodological Answer : For bioactivity screening:
- Enzyme Assays : Test inhibition of targets like Lp-PLA2 using fluorogenic substrates, as done for pyrazole-based inhibitors .
- Cell-Based Models : Cytotoxicity assays (MTT) in cancer cell lines, with IC50 calculations .
- SAR Studies : Modify the methoxy/pyridyl groups to evaluate pharmacophore contributions .
Data Contradictions and Reconciliation
Q. How to reconcile conflicting hazard classifications in safety data?
- Methodological Answer : Discrepancies arise from limited toxicity data. Mitigation involves:
- Tiered Testing : Acute toxicity assays (e.g., OECD 423) to validate non-hazardous claims .
- Ecotoxicity Screening : Use Daphnia magna or algal growth inhibition tests to assess environmental risks lacking in current SDS .
Tables: Key Findings from Literature
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
